An In-depth Technical Guide to 4-(2-Pyridylazo)resorcinol (CAS Number 1141-59-9)
An In-depth Technical Guide to 4-(2-Pyridylazo)resorcinol (CAS Number 1141-59-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Pyridylazo)resorcinol (B72590) (PAR), with CAS number 1141-59-9, is a highly versatile and widely utilized metallochromic indicator and chelating agent. Its pronounced color change upon complexation with a vast array of metal ions makes it an invaluable tool in analytical chemistry, particularly for spectrophotometric determinations. This technical guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to PAR. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who employ or intend to employ this compound in their work. The guide includes detailed tables of quantitative data for various metal-PAR complexes, step-by-step experimental protocols for spectrophotometric analysis, and visual diagrams to illustrate key chemical processes and workflows.
Core Properties of 4-(2-Pyridylazo)resorcinol
4-(2-Pyridylazo)resorcinol is an orange, crystalline powder with the chemical formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol .[1] It is sparingly soluble in water but soluble in ethanol (B145695).[2] The structure of PAR, featuring a pyridine (B92270) ring, an azo group, and a resorcinol (B1680541) moiety, enables it to act as a tridentate ligand, forming stable complexes with numerous metal ions.
| Property | Value |
| CAS Number | 1141-59-9 |
| Molecular Formula | C₁₁H₉N₃O₂ |
| Molecular Weight | 215.21 g/mol [1] |
| Appearance | Orange powder[2] |
| Melting Point | 192-202 °C (decomposes)[3] |
| Solubility | Sparingly soluble in water, soluble in ethanol[2] |
| Synonyms | PAR, 2-(4-Resorcinolazo)pyridine |
Spectrophotometric Applications in Metal Ion Determination
The primary application of PAR is in the quantitative determination of metal ions. The formation of a metal-PAR complex results in a significant shift in the maximum absorbance wavelength (λmax) and an increase in the molar absorptivity, allowing for sensitive and selective spectrophotometric measurements. The selectivity of the assay can often be enhanced by controlling the pH of the solution and through the use of masking agents to eliminate interferences from other ions.
Below is a summary of the spectrophotometric characteristics of various metal-PAR complexes.
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:PAR) |
| Co(II) | ~5.5-5.8 | 525 | 4.26 x 10⁴ | 1:2 |
| Cu(II) | ~9.2 | 495-500 | 7.12 x 10⁴ - 7.62 x 10⁴ | 1:2 |
| Ni(II) | ~9.0 | ~530 | - | 1:2 |
| Pb(II) | ~10 | 520 | - | - |
| U(VI) | 8.0 | 530 | 3.87 x 10⁴ | 1:1 |
| Zn(II) | 9.2-10.6 | 493-500 | 6.6 x 10⁴ - 9.2 x 10⁴ | 1:2 |
Note: The exact values for λmax and molar absorptivity can vary slightly depending on the specific experimental conditions, such as the solvent system and the presence of surfactants.
Experimental Protocols
General Protocol for Spectrophotometric Metal Ion Determination
This protocol provides a general framework for the determination of a metal ion using PAR. Specific parameters such as pH, λmax, and the use of masking agents should be adjusted according to the target analyte as detailed in the table above and relevant literature.
Materials:
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Standard solution of the target metal ion
-
4-(2-Pyridylazo)resorcinol (PAR) solution (e.g., 0.1% w/v in ethanol or water)
-
Buffer solution appropriate for the target metal ion
-
Masking agents (if necessary)
-
Deionized water
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion by diluting a stock solution to known concentrations.
-
Sample Preparation: Prepare the sample solution, ensuring it is free from particulate matter. If necessary, perform a digestion or extraction to bring the analyte into solution.
-
pH Adjustment: In separate volumetric flasks, pipette aliquots of the standard solutions, a blank (deionized water), and the sample solution. Add the appropriate buffer solution to each flask to adjust the pH to the optimal range for complex formation.
-
Addition of PAR: Add a specific volume of the PAR solution to each flask and mix thoroughly.
-
Color Development: Allow the solutions to stand for a sufficient amount of time for the color of the metal-PAR complex to develop fully.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the metal-PAR complex against the reagent blank.
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Detailed Protocol for the Determination of Zinc(II)
This protocol is adapted from established methods for the sensitive determination of zinc.[4]
Materials:
-
Spectrophotometer
-
pH meter
-
Zinc standard solution (1000 ppm)
-
4-(2-Pyridylazo)resorcinol (PAR) solution (0.01% w/v in deionized water)
-
Ammonia-ammonium chloride buffer (pH 9.5)
-
Sodium pyrophosphate solution (for masking interfering ions)
Procedure:
-
Calibration Curve Preparation:
-
Pipette 0, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of a 10 ppm zinc standard solution into a series of 50 mL volumetric flasks. This will create standards with concentrations of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 ppm.
-
To each flask, add 5 mL of the ammonia-ammonium chloride buffer (pH 9.5).
-
Add 2 mL of the 0.01% PAR solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for 10 minutes.
-
Measure the absorbance of each standard at 493 nm against the blank (0 ppm zinc standard).
-
Plot absorbance versus zinc concentration to create the calibration curve.
-
-
Sample Analysis:
-
Pipette a suitable aliquot of the sample solution into a 50 mL volumetric flask.
-
If interfering ions such as indium or manganese are present, add a masking agent like sodium pyrophosphate.
-
Follow steps 1b through 1e from the calibration curve preparation.
-
Determine the zinc concentration in the sample from the calibration curve.
-
Chemical Principles and Visualizations
Synthesis of 4-(2-Pyridylazo)resorcinol
The synthesis of PAR typically involves a two-step process: the diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with resorcinol.
In the first step, 2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then immediately reacted with resorcinol in a basic solution. The electrophilic diazonium ion attacks the electron-rich resorcinol ring, typically at the position para to one of the hydroxyl groups, to form the azo linkage, resulting in the formation of 4-(2-Pyridylazo)resorcinol.
Chelation Reaction with Metal Ions
PAR acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring, one of the nitrogen atoms of the azo group, and the oxygen atom of the ortho-hydroxyl group of the resorcinol ring. This chelation results in the formation of a stable, colored complex. For many divalent metal ions (M²⁺), a 1:2 metal-to-ligand stoichiometry is observed.
Safety and Handling
4-(2-Pyridylazo)resorcinol is classified as a hazardous substance. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5][6] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(2-Pyridylazo)resorcinol is a robust and versatile reagent for the spectrophotometric determination of a wide range of metal ions. Its high sensitivity, coupled with the ability to tune selectivity through pH control and the use of masking agents, ensures its continued relevance in analytical chemistry. This guide provides essential technical information to facilitate its effective and safe use in research and development settings. The provided data tables, experimental protocols, and visualizations are intended to serve as a valuable resource for scientists and professionals, enabling them to confidently apply PAR in their analytical workflows.
References
- 1. Characterization of complexes involved in the spectrophotometric determination of cobalt with 4-(2-pyridylazo)resorcinol (1975) | M. Široki | 38 Citations [scispace.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. 4-(2-ピリジルアゾ)レゾルシノール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Spectrophotometric determination of Zn with 4-(2-pyridylazo) resorcinol (Journal Article) | OSTI.GOV [osti.gov]
- 5. A direct spectrophotometric method for the simultaneous determination of zinc and cobalt in metalloproteins using 4-(2-pyridylazo)resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines [article.sapub.org]
